molecular formula C7H12ClNO2 B13933599 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one CAS No. 52836-77-8

2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one

Cat. No.: B13933599
CAS No.: 52836-77-8
M. Wt: 177.63 g/mol
InChI Key: UMKZHDNAQFYTPB-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in synthetic organic chemistry, particularly as chiral auxiliaries in stereoselective transformations . This compound features a chloro group and an oxazolidinone ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethyl-1,3-oxazolidine with chloroacetyl chloride under basic conditions . The reaction typically proceeds as follows:

    Starting Materials: 2-ethyl-1,3-oxazolidine and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-ethyl-1,3-oxazolidine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature for several hours.

    Isolation: The product is isolated by extraction, followed by purification using techniques such as column chromatography.

Chemical Reactions Analysis

2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one and its derivatives involves interactions with specific molecular targets. For example, oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.

Comparison with Similar Compounds

2-Chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one can be compared with other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties

Similar Compounds

  • Linezolid
  • Tedizolid
  • Contezolid

These compounds are well-known for their antibacterial properties and are used in clinical settings to treat infections caused by resistant bacteria .

Properties

CAS No.

52836-77-8

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-chloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C7H12ClNO2/c1-2-7-9(3-4-11-7)6(10)5-8/h7H,2-5H2,1H3

InChI Key

UMKZHDNAQFYTPB-UHFFFAOYSA-N

Canonical SMILES

CCC1N(CCO1)C(=O)CCl

Origin of Product

United States

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